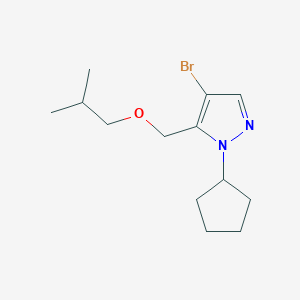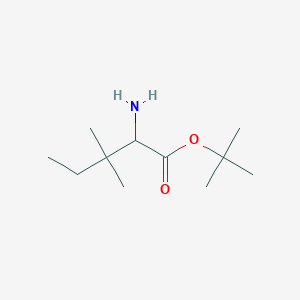![molecular formula C11H14N2OS2 B2948927 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338401-67-5](/img/structure/B2948927.png)
3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidin-4-ones . Thieno[3,2-d]pyrimidin-4-ones are known for their diverse biological activities and are considered important in medicinal chemistry .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In a general procedure, 4-chlorothieno[3,2-d]pyrimidine, the desired amine, and K2CO3 are dissolved in DMSO and heated to 100°C for 12 hours .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR can be used to determine the chemical shifts of the protons and carbons in the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be monitored by TLC on precoated Merck 60 F254 silica gel plates and visualized using UV light (254 nm) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, melting points can be measured on a Buchi B-545 melting point instrument .Mécanisme D'action
Target of Action
The primary target of 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The affected pathway is the energy metabolism pathway of Mycobacterium tuberculosis. By inhibiting Cyt-bd, the compound disrupts the normal functioning of this pathway, leading to a decrease in the energy production of the bacteria .
Pharmacokinetics
The compound’s interaction with its target suggests that it is able to reach and interact with the target effectively .
Result of Action
The result of the compound’s action is the inhibition of the growth and reproduction of Mycobacterium tuberculosis. This is achieved by disrupting the energy metabolism of the bacteria, leading to a decrease in its vitality .
Action Environment
The action of this compound is influenced by the physiological conditions of the Mycobacterium tuberculosis. For instance, the compound was found to be more effective against certain strains of the bacteria, which may be attributed to the higher expression of the Cyt-bd-encoding genes in these strains .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments include its high yield of synthesis, potent inhibitory activity against certain enzymes, and antitumor activity against various cancer cell lines. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects are not known.
Orientations Futures
There are several future directions for research on 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one. One future direction is to further investigate its mechanism of action, particularly with regard to its antitumor activity. Another future direction is to explore its potential applications in other areas of medicinal chemistry, such as the treatment of other diseases or the development of new enzyme inhibitors. Additionally, more research is needed to determine its potential side effects and toxicity, which will be important for its development as a drug candidate.
Méthodes De Synthèse
The synthesis of 3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one involves the reaction of 2-aminothiophene-3-carboxamide with propylsulfanylacetic acid and ethyl chloroacetate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The synthesis of this compound has been reported in several scientific research articles, and the yield of the product is typically high.
Applications De Recherche Scientifique
3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent inhibitory activity against certain enzymes, such as human lactate dehydrogenase and human carbonic anhydrase. These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic benefits. Additionally, this compound has been reported to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
3-ethyl-2-propylsulfanylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-3-6-16-11-12-8-5-7-15-9(8)10(14)13(11)4-2/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIXOROFDRQDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1CC)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

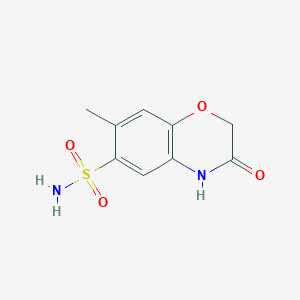
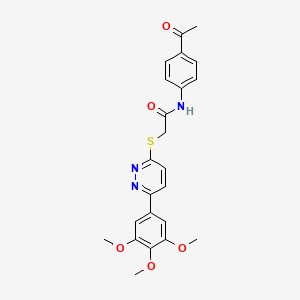
![2-[(9-tert-butyl-1,5-dicyano-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)thio]-N-cyclohexylacetamide](/img/structure/B2948847.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide](/img/structure/B2948848.png)
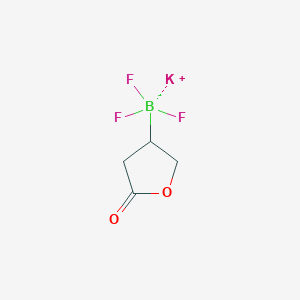

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2948854.png)

![8-(4-chlorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2948857.png)
